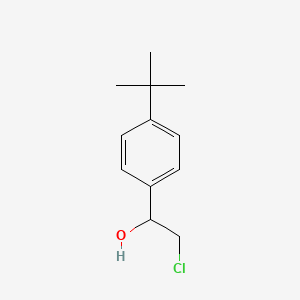

1-(4-Tert-butylphenyl)-2-chloroethan-1-ol

Description

Significance of Aryl-Substituted β-Chloroalcohols in Chemical Research

Aryl-substituted β-chloroalcohols are a class of organic compounds that serve as valuable intermediates in the synthesis of a wide array of more complex molecules. Their bifunctional nature, possessing both a hydroxyl group and a chlorine atom on adjacent carbon atoms, allows for a variety of chemical transformations. The aryl group, in this case, a 4-tert-butylphenyl group, significantly influences the reactivity of the molecule, often providing steric hindrance or electronic effects that can be exploited for selective reactions. These compounds are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, optically active 2-halo-1-arylethanols are key precursors for the synthesis of various therapeutic agents.

Contextual Overview of Halohydrin Chemistry

Halohydrins are a class of organic compounds that contain a halogen and a hydroxyl group on adjacent carbon atoms. The chemistry of halohydrins is rich and varied, with their synthesis and reactions being fundamental topics in organic chemistry.

Synthesis: Halohydrins are commonly synthesized through two primary routes:

From Alkenes: The reaction of an alkene with a halogen (such as chlorine or bromine) in the presence of water is a classic method for halohydrin formation. This reaction proceeds via a halonium ion intermediate, which is then attacked by a water molecule.

From Epoxides: The ring-opening of an epoxide with a hydrohalic acid or a metal halide is another efficient method for producing halohydrins.

Reactions: A key reaction of halohydrins is their conversion to epoxides upon treatment with a base. chemistrysteps.com This intramolecular SN2 reaction is a cornerstone of epoxide synthesis and is widely used in industry and academia. The hydroxyl group is deprotonated by the base, and the resulting alkoxide ion attacks the adjacent carbon bearing the halogen, displacing it to form the three-membered epoxide ring.

Research Focus on 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol

While extensive research on the broader class of aryl-substituted β-chloroalcohols exists, specific studies focusing solely on this compound are less prevalent in publicly available literature. However, its structure suggests significant research potential in several areas:

Asymmetric Synthesis: The development of stereoselective methods to synthesize enantiomerically pure forms of this alcohol is a key area of interest. Chiral alcohols are highly valuable in the pharmaceutical industry.

Precursor to Epoxides: Its role as a precursor to the corresponding epoxide, 2-(4-tert-butylphenyl)oxirane (B13580801), is a primary focus. This epoxide can then be used in a variety of ring-opening reactions to introduce diverse functionalities.

Mechanistic Studies: The influence of the bulky tert-butyl group on the rates and stereoselectivity of its reactions provides a platform for detailed mechanistic investigations.

Structure

3D Structure

Properties

Molecular Formula |

C12H17ClO |

|---|---|

Molecular Weight |

212.71 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-2-chloroethanol |

InChI |

InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3 |

InChI Key |

VWLIAPTVFUEUKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCl)O |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Synthesis of 1 4 Tert Butylphenyl 2 Chloroethan 1 Ol

Enantioselective Synthesis Strategies

The primary approach for the enantioselective synthesis of 1-(4-tert-butylphenyl)-2-chloroethan-1-ol involves the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(4-tert-butylphenyl)ethanone. This transformation can be achieved with high enantioselectivity using various chiral catalysts and reagents.

One of the most effective methods for the asymmetric reduction of prochiral ketones is the use of oxazaborolidine catalysts, often generated in situ from chiral amino alcohols and a boron source like borane (B79455) (BH₃). wikipedia.orgorganic-chemistry.org These catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, create a chiral environment that directs the hydride delivery from the borane to one of the prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess. wikipedia.orgnih.gov The predictable stereochemical outcome is based on a well-established transition state model where the larger substituent on the ketone is oriented away from the steric bulk of the catalyst.

For the synthesis of this compound, the enantioselective reduction of 2-chloro-1-(4-tert-butylphenyl)ethanone using a chiral lactam alcohol-derived oxazaborolidine catalyst and borane can be employed. nih.gov The reaction typically proceeds with high enantioselectivity, yielding the corresponding chiral secondary alcohol. The absolute configuration of the product is dependent on the chirality of the lactam alcohol used to generate the catalyst.

| Substrate | Product | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 91 | R |

| 2-Chloro-1-phenylethanone | 2-Chloro-1-phenylethanol | 98 | S |

Diastereoselective Control in Synthetic Pathways

While this compound itself does not have diastereomers as it possesses only one stereocenter, diastereoselective control becomes crucial when this molecule is synthesized from a precursor that already contains a stereocenter or when it is used as a reactant in the formation of a second stereocenter.

For instance, if the synthesis were to proceed through a route involving the opening of a chiral epoxide, the reaction would need to be highly diastereoselective to ensure the formation of the desired product without contamination from other stereoisomers. However, a more common scenario involves the reaction of enantiopure this compound with other chiral molecules. In such cases, the inherent chirality of the halohydrin can influence the stereochemical outcome of the subsequent reaction, a phenomenon known as substrate-controlled diastereoselectivity.

The stereochemistry of the resulting product would be determined by the relative orientation of the reacting molecules in the transition state, which is influenced by steric and electronic factors of both the chiral halohydrin and the reacting partner.

Enzymatic Enantiopurity Enhancement Techniques (e.g., Dynamic Kinetic Resolution)

Enzymatic methods, particularly kinetic resolution, are powerful tools for obtaining enantiomerically pure compounds. Lipases are a class of enzymes widely used for the resolution of racemic alcohols through enantioselective acylation or hydrolysis. Candida antarctica lipase (B570770) B (CAL-B) is a particularly robust and versatile biocatalyst for the kinetic resolution of secondary alcohols, including halohydrins. inrae.frmdpi.comnih.govmdpi.comnih.gov

In a typical kinetic resolution of racemic this compound, one enantiomer is selectively acylated by the lipase in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. This results in a mixture of the acylated product and the unreacted alcohol, both of which can be obtained in high enantiomeric excess.

| Enzyme | Substrate | Acyl Donor | Conversion (%) | Product ee (%) |

|---|---|---|---|---|

| Candida antarctica Lipase B | rac-1-Phenylethanol | Vinyl Acetate (B1210297) | ~50 | >99 |

| Candida antarctica Lipase B | rac-Indanyl Acetate (hydrolysis) | - | 48 | 97 |

To overcome the 50% theoretical yield limitation of classical kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. mdpi.comrsc.orgnih.gov In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For a secondary alcohol like this compound, this can be achieved by combining a lipase-catalyzed acylation with a metal-based racemization catalyst.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule is essential for understanding its properties and for its application in stereoselective synthesis. For this compound, several methods can be employed.

One of the most definitive methods is X-ray crystallography . rsc.org By converting the chiral alcohol into a crystalline derivative, for example, by reaction with a heavy-atom-containing carboxylic acid, the resulting crystal structure can be analyzed to unambiguously determine the three-dimensional arrangement of the atoms and thus the absolute configuration.

Another powerful technique is the Mosher's method , which utilizes nuclear magnetic resonance (NMR) spectroscopy. illinois.edunih.govumn.eduresearchgate.net In this method, the chiral alcohol is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter, the absolute configuration of the alcohol can be deduced based on a well-established conformational model of the Mosher's esters.

| Protons on the more shielded side of the MTPA plane | Protons on the less shielded side of the MTPA plane |

|---|---|

| Δδ (δS - δR) is negative | Δδ (δS - δR) is positive |

Chemical Reactivity and Transformations of 1 4 Tert Butylphenyl 2 Chloroethan 1 Ol

Intramolecular Cyclization to Corresponding Epoxides (Oxiranes)

The most prominent reaction of 1-(4-tert-butylphenyl)-2-chloroethan-1-ol is its conversion to the corresponding epoxide, 2-(4-tert-butylphenyl)oxirane (B13580801). This transformation is an intramolecular variation of the Williamson ether synthesis. The reaction is typically initiated by a base, which deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom in an SN2 reaction, displacing the chloride ion and forming the three-membered oxirane ring.

This cyclization is generally efficient and follows the 4-exo-tet pathway. beilstein-journals.org The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and aqueous sodium hydroxide (B78521) (NaOH). The reaction is often carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent solvation of the nucleophilic alkoxide.

Table 1: Reaction Conditions for Intramolecular Cyclization

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Dioxane | Room Temperature | 2-(4-tert-butylphenyl)oxirane |

| Potassium tert-butoxide | Tetrahydrofuran (THF) | 0 °C to RT | 2-(4-tert-butylphenyl)oxirane |

Transformations to Other Functional Groups

The epoxide formed from this compound is a key intermediate for synthesizing a range of other functionalized molecules. The high ring strain of the oxirane makes it susceptible to ring-opening by various nucleophiles. beilstein-journals.orgontosight.ai

Derivatization to Aminoalcohols

Aminoalcohols are a critical structural motif in many pharmaceuticals and chiral ligands. The synthesis of 2-amino-1-(4-tert-butylphenyl)ethan-1-ol (B3266131) can be readily achieved through the ring-opening of 2-(4-tert-butylphenyl)oxirane. This reaction involves the nucleophilic attack of an amine or ammonia (B1221849) on one of the carbons of the epoxide ring.

The reaction can be catalyzed by acids or performed under neutral or basic conditions. In an uncatalyzed or base-catalyzed reaction, the amine will preferentially attack the less sterically hindered carbon (the terminal carbon), yielding the desired 1-phenyl-2-aminoethanol derivative. This transformation is a cornerstone in the synthesis of vicinal aminoalcohols. nsf.govrsc.orgnih.gov

Table 2: Synthesis of Aminoalcohols via Epoxide Ring-Opening

| Nucleophile | Solvent | Conditions | Product |

|---|---|---|---|

| Ammonia (NH₃) | Ethanol (B145695) | Sealed tube, heat | 2-amino-1-(4-tert-butylphenyl)ethan-1-ol |

| Benzylamine | Methanol | Reflux | 1-(4-tert-butylphenyl)-2-(benzylamino)ethan-1-ol |

Derivatization to Azidoalcohols

Azidoalcohols are valuable synthetic intermediates, which can be easily reduced to aminoalcohols or used in cycloaddition reactions, such as "click chemistry." The synthesis of 2-azido-1-(4-tert-butylphenyl)ethan-1-ol is accomplished by the ring-opening of the corresponding epoxide using an azide (B81097) salt, typically sodium azide (NaN₃).

The azide ion is a potent nucleophile that efficiently opens the epoxide ring. The reaction is usually conducted in a polar protic solvent, like an alcohol-water mixture, to facilitate the dissolution of the azide salt. As with amines, the nucleophilic attack occurs at the less substituted carbon atom.

Derivatization to Hydroxynitriles

Hydroxynitriles are precursors to a variety of compounds, including carboxylic acids and aminoalcohols. The addition of a cyanide group to form 3-hydroxy-3-(4-tert-butylphenyl)propanenitrile can be achieved by reacting 2-(4-tert-butylphenyl)oxirane with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN). The nucleophilic cyanide ion attacks and opens the epoxide ring, leading to the formation of the corresponding β-hydroxynitrile.

Derivatization to 1,2-Diols

The hydrolysis of the chlorohydrin to the corresponding 1,2-diol, 1-(4-tert-butylphenyl)ethane-1,2-diol, is another important transformation. This can be performed directly, but it is often more efficient to proceed via the epoxide intermediate. The epoxide can be hydrolyzed under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on a ring carbon. Both methods result in the formation of the vicinal diol. google.com The reaction temperature is typically kept moderate to prevent side reactions. google.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 1-(4-tert-butylphenyl)-2-chloroethan-1-ol is expected to display distinct signals corresponding to each unique proton environment. The 1,4-disubstituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern. The protons on the ethanolic side chain exhibit coupling that confirms their connectivity.

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet, integrating to nine protons, is anticipated around δ 1.3 ppm. This signal's high intensity and lack of splitting are characteristic of the chemically equivalent methyl groups of the tert-butyl substituent.

Aromatic Protons (-C₆H₄-): The para-substituted phenyl ring results in two distinct signals, each appearing as a doublet and integrating to two protons. The protons ortho to the tert-butyl group and those ortho to the chloroethanol side chain are expected in the range of δ 7.2-7.4 ppm.

Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group is expected to appear as a doublet of doublets (dd) around δ 4.9-5.1 ppm. This splitting arises from coupling to the two non-equivalent protons of the adjacent chloromethyl group.

Methylene (B1212753) Protons (-CH₂Cl): Due to the chiral center at the adjacent carbon, the two protons of the chloromethyl group are diastereotopic and thus chemically non-equivalent. They are expected to appear as two separate doublet of doublets in the δ 3.6-3.9 ppm range, coupling with each other and the methine proton.

Hydroxyl Proton (-OH): The signal for the hydroxyl proton is typically a broad singlet, and its chemical shift can vary (δ 2.0-4.0 ppm) depending on concentration and solvent. It may also couple with the adjacent methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet (s) | 9H |

| Aromatic (AA'BB') | ~7.2-7.4 | Two Doublets (d) | 4H |

| -CH(OH)- | ~4.9-5.1 | Doublet of Doublets (dd) | 1H |

| -CH₂Cl | ~3.6-3.9 | Two Doublet of Doublets (dd) | 2H |

| -OH | Variable (e.g., ~2.0-4.0) | Broad Singlet (br s) | 1H |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct signals are expected, corresponding to the twelve carbon atoms in the molecule.

tert-Butyl Carbons: Two signals are characteristic of this group: one for the three equivalent methyl carbons (~δ 31.4 ppm) and another for the quaternary carbon (~δ 34.6 ppm). rsc.org

Aromatic Carbons: Four signals are expected for the phenyl ring. The carbon atom bearing the chloroethanol side chain (ipso-carbon) would appear around δ 139-141 ppm. The carbon atom bonded to the tert-butyl group is predicted to be the most deshielded aromatic carbon, around δ 151-153 ppm. The two sets of aromatic CH carbons are expected in the δ 125-128 ppm region.

Side-Chain Carbons: The carbon atom bonded to the hydroxyl group (-CH(OH)-) is expected to resonate around δ 73-75 ppm. The carbon atom bearing the chlorine atom (-CH₂Cl) would appear further upfield, typically in the range of δ 48-51 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~31.4 |

| -C(CH₃)₃ | ~34.6 |

| Aromatic CH (ortho to t-Bu) | ~125.5 |

| Aromatic CH (ortho to side-chain) | ~127.8 |

| Aromatic C (ipso- to side-chain) | ~140.0 |

| Aromatic C (ipso- to t-Bu) | ~152.0 |

| -CH(OH)- | ~74.0 |

| -CH₂Cl | ~50.0 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the methine proton (-CH(OH)-) with the diastereotopic methylene protons (-CH₂Cl), and within the aromatic ring system, confirming the AA'BB' pattern.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signal at ~5.0 ppm to the carbon signal at ~74.0 ppm (-CH(OH)-) and the proton signals at ~3.7 ppm to the carbon signal at ~50.0 ppm (-CH₂Cl). It would also correlate the aromatic proton signals to their respective carbon signals.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show the following key absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group, with the broadening resulting from hydrogen bonding. rsc.org

C-H Stretches (Aliphatic): Absorption bands in the 2960-2850 cm⁻¹ range correspond to the C-H stretching vibrations of the tert-butyl and ethanolic side-chain groups.

C-H Stretches (Aromatic): Weaker absorptions typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) due to the C-H stretching of the aromatic ring.

C=C Stretches (Aromatic): Medium to weak absorptions in the 1610-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl ring.

C-O Stretch: A strong absorption band for the alcohol C-O stretch is expected in the 1200-1000 cm⁻¹ region.

C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ region is characteristic of the carbon-chlorine bond stretch.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Weak |

| C-H stretch (aliphatic) | 2960 - 2850 | Strong |

| C=C stretch (aromatic) | 1610 - 1450 | Medium |

| C-O stretch (alcohol) | 1200 - 1000 | Strong |

| C-Cl stretch | 800 - 600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation.

In a typical electron ionization (EI) mass spectrum obtained via GC-MS, this compound (molecular weight ~212.7 g/mol ) would exhibit a molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as two peaks, [M]⁺ at m/z 212 and [M+2]⁺ at m/z 214, with a characteristic ~3:1 intensity ratio.

The fragmentation pattern is dictated by the formation of stable carbocations and neutral losses. Key expected fragments include:

[M - H₂O]⁺: Loss of a water molecule from the alcohol, leading to a fragment ion at m/z 194/196.

[M - •CH₂Cl]⁺: Cleavage of the C-C bond adjacent to the ring to lose a chloromethyl radical, resulting in a stable benzylic oxonium ion at m/z 163. This is often a significant peak.

[M - C(CH₃)₃]⁺: Loss of the tert-butyl group, giving a fragment at m/z 155/157.

[C₉H₁₁O]⁺: A fragment corresponding to the 4-tert-butylphenyloxonium ion at m/z 147.

[C(CH₃)₃]⁺: The tert-butyl cation at m/z 57, which is often a very abundant peak (the base peak) in spectra of tert-butyl substituted compounds.

The presence of the [M]⁺/[M+2]⁺ isotopic cluster and the logical fragmentation pathways would provide strong evidence for the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. In a hypothetical HRMS analysis of this compound (Chemical Formula: C₁₂H₁₇ClO), the instrument would measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy.

This precise mass measurement would allow for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. However, without experimental data, a table of observed fragments and their relative abundances cannot be provided.

X-ray Diffraction Analysis (for Crystalline Forms)

X-ray Diffraction is the primary method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If this compound can be crystallized, X-ray diffraction analysis would provide detailed information on its solid-state structure.

Computational Chemistry and Conformational Analysis of 1 4 Tert Butylphenyl 2 Chloroethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the behavior of 1-(4-tert-butylphenyl)-2-chloroethan-1-ol. These methods, varying in accuracy and computational cost, allow for a detailed examination of the molecule's properties, from its three-dimensional structure to its thermochemical data.

Ab Initio Methods for Geometry Optimization and Energy

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are fundamental for determining the optimized geometry and total energy of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are employed to find the most stable arrangement of atoms in the molecule.

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest energy on the potential energy surface. For this compound, this would involve determining the precise orientation of the tert-butylphenyl group relative to the chloroethanol moiety. The resulting data would provide a foundational understanding of the molecule's preferred shape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using MP2/6-311+G(d,p) This data is illustrative and represents typical outputs from such calculations.

| Parameter | Value |

|---|---|

| C(1)-O Bond Length (Å) | 1.425 |

| C(1)-C(2) Bond Length (Å) | 1.530 |

| C(2)-Cl Bond Length (Å) | 1.790 |

| O-C(1)-C(2) Bond Angle (°) | 110.5 |

| C(1)-C(2)-Cl Bond Angle (°) | 111.2 |

| Cl-C(2)-C(1)-O Dihedral Angle (°) | -65.8 |

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational efficiency, making it ideal for studying the electronic structure of medium-sized molecules like this compound. DFT calculates the electronic energy and properties based on the molecule's electron density. Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) to investigate properties like molecular orbital energies, electrostatic potential, and charge distribution.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For this halohydrin, DFT could reveal how the electron-withdrawing chlorine atom and the bulky tert-butylphenyl group influence the electron density distribution and reactivity sites.

G3 Calculations for Thermochemical Properties

Gaussian-3 (G3) theory is a high-accuracy composite quantum chemical method used to calculate thermochemical properties such as enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). G3 and similar methods, like G4, achieve high accuracy by combining results from several lower-level calculations.

Applying G3 theory to this compound would yield precise thermochemical data essential for understanding its stability and behavior in chemical reactions. This information is particularly valuable for predicting equilibrium constants and reaction energies. Such calculations have been successfully applied to determine the thermochemistry of similar molecules like 2-ethoxyethanol. acs.orgresearchgate.net

Prediction of Conformational Stabilities and Energy Minima

The rotational freedom around the single bonds in this compound gives rise to various conformers. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. Computational methods can systematically scan the potential energy surface by rotating key dihedral angles, such as the C-C bond of the ethanol (B145695) backbone and the C-C bond connecting the phenyl ring to the chiral center.

For this molecule, key conformers would likely differ in the relative positions of the bulky tert-butylphenyl group, the hydroxyl group, and the chlorine atom. The stability of these conformers is influenced by steric hindrance and intramolecular interactions. Computational scans can identify the global energy minimum, representing the most populated conformation at equilibrium. The principles of conformational analysis for substituted acyclic systems like butane (B89635) and ethanols are well-established and directly applicable here. researchgate.netchemistrysteps.com

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (DFT/B3LYP/6-311+G(d,p)) This data is illustrative. The conformers are defined by the dihedral angle of the bulky groups.

| Conformer | Cl-C-C-O Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Gauche 1 | ~60 | 0.00 (Global Minimum) |

| Anti | ~180 | 1.25 |

| Gauche 2 | ~ -60 | 0.85 |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions play a critical role in determining the most stable conformation of a molecule. In this compound, a key potential interaction is an intramolecular hydrogen bond between the hydroxyl group's hydrogen (proton donor) and the chlorine atom (proton acceptor). While chlorine is not a traditional strong hydrogen bond acceptor, such O-H···Cl interactions have been observed and computationally verified in other chlorohydrins. vedantu.comstackexchange.com

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to identify bond critical points, confirming the presence and quantifying the strength of such weak interactions. The formation of a five-membered pseudo-ring through this hydrogen bond could significantly stabilize certain gauche conformers over the anti conformer where the O-H and C-Cl bonds are further apart. nih.gov

Transition State Analysis for Reaction Pathways

Computational chemistry is instrumental in mapping out the pathways of chemical reactions by identifying transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing the energy barrier that must be overcome for the reaction to proceed. ucsb.eduwikipedia.org

For this compound, a relevant reaction for study would be its conversion to styrene (B11656) oxide through an intramolecular SN2 reaction upon treatment with a base. Computational methods can locate the transition state for this ring-closing reaction. The geometry of the transition state would reveal the bond-breaking and bond-forming processes. By calculating the energy of the reactants and the transition state, the activation energy for the reaction can be determined, providing crucial information about the reaction kinetics. The process involves finding a first-order saddle point on the potential energy surface, which is characterized by a single imaginary vibrational frequency. nih.govyoutube.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics and interactions of molecules like this compound.

Exploration of Conformational Landscapes

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. For this compound, the key rotatable bonds are the C-C bond connecting the phenyl ring to the chiral center and the C-C bond of the chloroethanol moiety. The bulky tert-butyl group on the phenyl ring significantly influences the preferred conformations by introducing steric hindrance.

MD simulations can be employed to map this landscape by simulating the molecule's behavior in a solvent, typically water or an organic solvent, over a period of nanoseconds to microseconds. The resulting trajectory provides a dynamic picture of the molecule's flexibility and identifies the most stable, low-energy conformations.

Table 1: Hypothetical Low-Energy Conformers of this compound Identified by MD Simulations

| Conformational Feature | Dihedral Angle (C-C-C-O) | Relative Population (%) | Key Intramolecular Interactions |

| Anti-periplanar | ~180° | High | Minimization of steric clash between the phenyl ring and the chloroethyl group. |

| Syn-clinal (Gauche) | ~±60° | Moderate | Potential for hydrogen bonding between the hydroxyl group and the chlorine atom. |

| Eclipsed | ~0°, ~±120° | Low | High steric repulsion leading to energetic instability. |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Enzyme-Substrate Interaction Modeling (Relevant to Biocatalysis)

The biocatalytic production of chiral alcohols, such as this compound, often involves the enzymatic reduction of the corresponding ketone, 1-(4-tert-butylphenyl)-2-chloroethan-1-one. MD simulations are instrumental in understanding how the substrate (the ketone) and the product (the alcohol) interact with the active site of the enzyme, typically a ketoreductase or alcohol dehydrogenase.

These simulations can reveal:

The binding mode of the substrate within the enzyme's active site.

The key amino acid residues involved in catalysis and stereoselectivity.

The conformational changes in both the enzyme and the substrate upon binding.

The pathway for the product to exit the active site.

This information is crucial for enzyme engineering efforts aimed at improving catalytic efficiency and stereoselectivity.

Theoretical Studies on Reaction Mechanisms and Chemoselectivity

Quantum mechanical (QM) calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and to model chemical reactions with high accuracy. For this compound, theoretical studies could elucidate the mechanisms of its formation and subsequent reactions.

A primary focus would be the stereoselective reduction of the parent ketone. QM calculations can model the transition state of the hydride transfer from a cofactor (like NADPH) to the carbonyl carbon of the ketone within the enzyme's active site. By comparing the energies of the transition states leading to the (R)- and (S)-enantiomers of the alcohol, researchers can predict and explain the observed stereoselectivity of the biocatalyst.

Table 2: Representative Data from a Theoretical Study on a Biocatalytic Carbonyl Reduction

| Parameter | (R)-Transition State | (S)-Transition State |

| Activation Energy (kcal/mol) | 12.5 | 15.8 |

| Key Distance: Hydride to Carbonyl C (Å) | 2.1 | 2.3 |

| Stabilizing Interactions | Hydrogen bond with Tyr190 | Steric clash with Met98 |

This data is hypothetical and serves to illustrate the type of information obtained from such studies.

These theoretical investigations provide a molecular-level understanding of the factors controlling the reaction's outcome, guiding the design of more efficient and selective synthetic processes.

Applications in Advanced Organic Synthesis

Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly for pharmaceuticals and biologically active compounds where specific stereoisomers are often responsible for the desired therapeutic effects. The enantiomerically pure forms of 1-(4-tert-butylphenyl)-2-chloroethan-1-ol, such as the (1S) enantiomer, serve as crucial starting materials or intermediates in these synthetic pathways. scbt.comscbt.com The presence of the tert-butylphenyl group can impart specific steric and electronic properties that influence the stereochemical outcome of subsequent reactions, making it a useful tool for chemists to control the three-dimensional arrangement of atoms in the target molecule.

The utility of such chiral chlorohydrins extends to the synthesis of a wide array of intricate structures. organic-chemistry.orgnih.gov The hydroxyl and chloro groups offer handles for a variety of chemical transformations. For instance, the hydroxyl group can be protected or activated, while the chlorine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of new functional groups with a high degree of stereochemical control. This dual reactivity is fundamental to its role in the stepwise and controlled assembly of complex molecular frameworks.

Precursors for Pharmaceuticals and Agrochemicals

The synthesis of many modern pharmaceuticals and agrochemicals relies on the availability of chiral intermediates to build the final active ingredients. buchler-gmbh.com Halohydrins, including chlorohydrins like this compound, are recognized as important precursors in the preparation of these complex molecules. Their ability to be converted into other key functional groups makes them versatile starting points for the synthesis of a diverse range of bioactive compounds.

Intermediates for Chiral Epoxides with Controlled Stereochemistry

One of the most significant applications of this compound is its role as a direct precursor to the corresponding chiral epoxide, 1-(4-tert-butylphenyl)oxirane. The intramolecular cyclization of the chlorohydrin under basic conditions is a classic and efficient method for epoxide formation. organic-chemistry.orgyoutube.com This reaction, often proceeding through an intramolecular Williamson ether synthesis, occurs with inversion of configuration at the carbon atom bearing the chlorine. This stereospecificity is crucial as it allows for the transfer of the chirality from the chlorohydrin to the epoxide with high fidelity.

The resulting chiral epoxides are highly valuable intermediates in organic synthesis. nih.govencyclopedia.pubmdpi.com The strained three-membered ring of the epoxide is susceptible to ring-opening reactions with a variety of nucleophiles. mdpi.com This reactivity, combined with the defined stereochemistry of the epoxide, enables the synthesis of a wide range of enantiomerically enriched products, such as diols and amino alcohols, which are key components of many complex natural products and pharmaceutical agents. The ability to control the stereochemistry of the epoxide through the use of a chiral chlorohydrin precursor is a powerful strategy in modern asymmetric synthesis. khanacademy.org

Green Chemistry Approaches in the Synthesis and Transformation of β Chloroalcohols

Biocatalysis for Sustainable Production

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and efficient routes to chiral molecules under mild reaction conditions. The asymmetric reduction of the corresponding α-chloroketone, 2-chloro-1-(4-tert-butylphenyl)ethan-1-one, is a key step in producing enantiomerically pure 1-(4-tert-butylphenyl)-2-chloroethan-1-ol. Enzymes, particularly carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs), have demonstrated significant potential in this area. almacgroup.comresearchgate.net

The use of whole-cell biocatalysts, such as recombinant Escherichia coli or baker's yeast (Saccharomyces cerevisiae), provides a cost-effective and practical approach for these transformations. georgiasouthern.edunih.gov These systems contain the necessary enzymes and often have internal cofactor regeneration mechanisms, which are crucial for the economic feasibility of reductase-catalyzed reactions. nih.gov For instance, glucose can be used as a co-substrate to regenerate the NADPH cofactor required by the reductase enzyme. almacgroup.com

Research in the biocatalytic reduction of α-halo ketones has shown that high yields and excellent enantioselectivities can be achieved. almacgroup.comresearchgate.net Various studies have explored screening different microbial strains and isolated enzymes to find the optimal catalyst for specific substrates. While specific data for the reduction of 2-chloro-1-(4-tert-butylphenyl)ethan-1-one is not extensively published, the general success in the asymmetric reduction of similar α-chloro ketones suggests that a biocatalytic route to this compound is highly feasible.

Below is a representative table illustrating the potential outcomes of biocatalytic reduction of an analogous α-chloroketone, based on published data for similar substrates.

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| E. coli expressing ADH | 2-chloro-1-phenylethanone | (S)-2-chloro-1-phenylethanol | >99 | >99 |

| S. cerevisiae reductase | Ethyl 2-chloro-3-oxobutanoate | Ethyl (2R,3S)-2-chloro-3-hydroxybutanoate | High | High |

| Recombinant CRED | α-chloro ketone intermediate | α-chloro alcohol | Good | High |

This table presents illustrative data based on findings for similar compounds to demonstrate the potential of biocatalysis for the synthesis of this compound.

Development of Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. ijsr.net Traditional organic synthesis often relies on solvents that are flammable, toxic, and contribute to environmental pollution. researchgate.net Consequently, there is a significant drive to develop solvent-free reaction conditions or to use environmentally benign solvents.

Solvent-free synthesis, where the reaction is carried out in the absence of a solvent, offers numerous advantages, including reduced waste, lower costs, and simplified purification processes. researchgate.net For the synthesis of β-chloroalcohols, a solvent-free approach could potentially be applied to the reduction of the corresponding α-chloroketone.

When a solvent is necessary, the focus shifts to greener alternatives. thecalculatedchemist.com Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. ijsr.net While the organic substrates may have low solubility in water, techniques such as the use of phase-transfer catalysts or co-solvents can overcome this limitation. Other environmentally benign solvents include supercritical fluids (like CO2), ionic liquids, and biosolvents such as ethanol (B145695) and ethyl acetate (B1210297). researchgate.netthecalculatedchemist.commerckmillipore.com

The following table provides a comparison of traditional and green solvents that could be considered for the synthesis of this compound.

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional | Dichloromethane, Toluene, Diethyl ether | High solubility for organic compounds | Toxic, flammable, environmentally persistent |

| Green | Water, Ethanol, Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Low toxicity, biodegradable, renewable sources | Lower solubility for some nonpolar substrates |

| Neoteric | Supercritical CO2, Ionic Liquids | Tunable properties, non-flammable | Higher initial cost, specialized equipment required |

Atom-Economy and Waste Reduction Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. wikipedia.orgjocpr.com The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

In the synthesis of this compound, the choice of reaction pathway significantly impacts the atom economy. For example, a catalytic reduction of 2-chloro-1-(4-tert-butylphenyl)ethan-1-one using a reducing agent like hydrogen gas with a catalyst is highly atom-economical. In contrast, reductions using stoichiometric reducing agents like sodium borohydride (B1222165) generate inorganic byproducts, leading to a lower atom economy.

Consider the following comparison of two hypothetical reduction methods for the synthesis of this compound:

Method A: Catalytic Hydrogenation

C₁₂H₁₅ClO + H₂ → C₁₂H₁₇ClO

Reactants: 2-chloro-1-(4-tert-butylphenyl)ethan-1-one (MW: 210.70 g/mol ), Hydrogen (MW: 2.02 g/mol )

Product: this compound (MW: 212.72 g/mol )

Atom Economy: (212.72 / (210.70 + 2.02)) x 100% = 100% (as all atoms are incorporated into the product)

Method B: Stoichiometric Reduction with NaBH₄

4 C₁₂H₁₅ClO + NaBH₄ + 4 H₂O → 4 C₁₂H₁₇ClO + NaB(OH)₄

Reactants: 2-chloro-1-(4-tert-butylphenyl)ethan-1-one, Sodium borohydride, Water

Product: this compound

Byproducts: Sodium tetraborate (B1243019)

Atom Economy: Significantly lower than 100% due to the formation of inorganic byproducts.

Advanced Analytical Techniques for Research and Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-(4-tert-butylphenyl)-2-chloroethan-1-ol. It offers high resolution and sensitivity for both purity determination and the critical task of resolving its enantiomers.

For purity analysis, reversed-phase HPLC is commonly employed. A C18 column is a typical stationary phase, offering good separation of the target compound from potential impurities generated during synthesis. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The ratio of these solvents can be optimized to achieve the best separation. Detection is typically carried out using a UV detector, as the phenyl group in the molecule allows for strong UV absorbance.

The chiral resolution of this compound is a more specialized application of HPLC, crucial for controlling the stereochemistry of the final drug product. This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating enantiomers of compounds with aromatic rings and polar functional groups. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving optimal enantioseparation. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Table 1: Illustrative HPLC Method for Chiral Resolution of this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a hydroxyl group that can sometimes lead to peak tailing, derivatization can be employed to improve its chromatographic behavior. However, direct analysis is often possible with the appropriate column and conditions.

For purity determination, a non-polar or medium-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, is typically used. The sample is vaporized in the injector and carried through the column by an inert carrier gas, usually helium or nitrogen. A temperature-programmed oven is used to elute compounds with different boiling points at different times. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.

For the determination of enantiomeric excess, a chiral GC column is required. These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which can selectively interact with one enantiomer more strongly than the other. This differential interaction results in the separation of the enantiomers, allowing for the calculation of the enantiomeric excess (% ee), a critical parameter in asymmetric synthesis.

Table 2: Representative GC Method for Enantiomeric Excess Determination of this compound

| Parameter | Condition |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Other Chromatographic and Separation Methods (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for the qualitative analysis of this compound. It is frequently used to monitor the progress of a chemical reaction, to quickly check the purity of a sample, and to determine the appropriate solvent system for a preparative column chromatography separation.

In a typical TLC analysis, a small spot of the sample is applied to a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. The polarity of the solvent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), can be adjusted to achieve the desired separation.

After development, the separated spots can be visualized under UV light, as the aromatic ring of this compound will absorb UV radiation. Staining with a chemical reagent, such as potassium permanganate, can also be used for visualization. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes.

Table 3: Typical TLC System for Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane / Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

Q & A

Basic: What synthetic strategies are employed to prepare 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol, and what are their critical considerations?

Answer:

The synthesis typically involves two key steps: (1) formation of the ketone precursor (e.g., 1-(4-Tert-butylphenyl)-2-chloroethan-1-one) via Friedel-Crafts acylation, and (2) reduction to the alcohol.

- Friedel-Crafts Acylation : The tert-butylphenyl group is acylated using acetyl chloride or chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions are critical to prevent catalyst hydrolysis .

- Reduction : The ketone intermediate is reduced to the alcohol. Biocatalytic methods using ketoreductases (KREDs) are preferred for enantioselective synthesis, as demonstrated in analogous compounds (e.g., 80% yield achieved with KRED screening kits) . Traditional chemical reductants (e.g., NaBH₄) may lack stereocontrol.

Key Considerations : Catalyst efficiency, solvent polarity, and reaction temperature impact yield and enantiomeric excess. For biocatalysis, NADH cofactor recycling (e.g., using isopropanol) is essential .

Basic: How is X-ray crystallography applied to resolve the stereochemistry of this compound derivatives?

Answer:

X-ray crystallography provides unambiguous stereochemical assignment by analyzing bond lengths, angles, and intermolecular interactions.

- Procedure : Crystals are grown via slow evaporation (e.g., ether solutions). Diffraction data collected at low temperatures (e.g., 100 K) reduce thermal motion artifacts. Hydrogen atoms are modeled using riding coordinates with Uiso(H) = 1.2Ueq(C) .

- Analysis : Dihedral angles between aromatic rings and the chloroethanol moiety reveal conformational preferences. For example, in related compounds, dihedral angles of 11.73° and 66.07° between aromatic planes indicate steric and electronic influences .

Advanced: What strategies enhance enantioselectivity in biocatalytic reductions of ketone precursors to this compound?

Answer:

Enantioselectivity is optimized through:

- Enzyme Screening : KRED libraries (e.g., Codexis kits) identify variants with high activity and stereoselectivity. Substrate docking simulations predict binding modes to guide screening .

- Cofactor Engineering : NADH recycling systems (e.g., isopropanol as a sacrificial substrate) improve turnover. Solvent engineering (e.g., aqueous-organic biphasic systems) stabilizes enzyme activity .

- Reaction Monitoring : Chiral HPLC or SFC validates enantiomeric excess. For example, (S)-enantiomers of analogous chloroethanols show >99% ee under optimized KRED conditions .

Advanced: How can contradictory NMR and mass spectrometry data be resolved during structural characterization?

Answer:

Contradictions arise from impurities, tautomerism, or dynamic effects. Methodological solutions include:

- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, high-resolution MS, and IR spectroscopy. For example, carbonyl stretching frequencies (~1700 cm⁻¹) confirm ketone intermediates, while OH stretches (~3400 cm⁻¹) verify alcohol products .

- Computational Modeling : DFT calculations predict NMR chemical shifts and compare them with experimental data. For ambiguous NOE signals, molecular dynamics simulations clarify conformational equilibria .

- Crystallographic Validation : Single-crystal XRD resolves discrepancies by providing a definitive 3D structure, as seen in thioether derivatives .

Advanced: What methodologies address low yields in Friedel-Crafts syntheses of chloroethanol precursors?

Answer:

Yield optimization focuses on:

- Catalyst Selection : AlCl₃ is standard, but FeCl₃ or ionic liquids (e.g., [BMIM]Cl) reduce side reactions in sensitive substrates .

- Solvent Effects : Non-polar solvents (e.g., dichloromethane) stabilize carbocation intermediates. Microwave-assisted synthesis shortens reaction times (e.g., 30 minutes vs. 2 hours conventionally) .

- Workup Protocols : Rapid quenching (e.g., ice-cold water) and column chromatography (silica gel, hexane/EtOAc gradients) minimize decomposition. For example, 4-chlorophenylglyoxylic acid derivatives achieve 80% yield after purification .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies the tert-butyl singlet (δ 1.3 ppm) and chloroethyl protons (δ 3.5–4.5 ppm). ¹³C NMR confirms the quaternary carbon (δ 80–85 ppm) .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ions (e.g., [M+H]+ for C₁₂H₁₇ClO: m/z 212.0978) .

- IR Spectroscopy : OH stretches (3400–3600 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) confirm functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.